Theogallin

Catalog No.
S590439
CAS No.
17365-11-6
M.F
C14H16O10
M. Wt
344.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Theogallin

CAS Number

17365-11-6

Product Name

Theogallin

IUPAC Name

(1S,3R,4R,5R)-1,3,4-trihydroxy-5-(3,4,5-trihydroxybenzoyl)oxycyclohexane-1-carboxylic acid

Molecular Formula

C14H16O10

Molecular Weight

344.27 g/mol

InChI

InChI=1S/C14H16O10/c15-6-1-5(2-7(16)10(6)18)12(20)24-9-4-14(23,13(21)22)3-8(17)11(9)19/h1-2,8-9,11,15-19,23H,3-4H2,(H,21,22)/t8-,9-,11-,14+/m1/s1

InChI Key

LDPLFHGGZNSKDS-FTBFGRRBSA-N

SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O

Synonyms

3-galloylquinic acid, theogallin

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O

Theogallin is a polyphenolic compound classified as a trihydroxybenzoic acid glycoside, specifically identified as 3-galloylquinic acid. It is primarily found in tea, particularly in green tea, where it contributes to the umami flavor profile. The structural formula of theogallin consists of a quinic acid moiety esterified with a galloyl group, which enhances its solubility and biological activity. This compound is notable for its potential health benefits and its role in the sensory qualities of tea beverages .

, particularly those involving oxidation and esterification. Its structure allows it to undergo enzymatic oxidation, leading to the formation of reactive quinones. These quinones can further react with other phenolic compounds, resulting in complex polyphenolic networks typical in tea chemistry. Additionally, theogallin can engage in condensation reactions that yield bisflavanols and other polyphenolic derivatives .

Theogallin exhibits several biological activities that contribute to its health-promoting properties. Research indicates that it can modulate brain activity, potentially enhancing cognitive functions and providing neuroprotective effects. In animal studies, theogallin has been shown to influence electrical brain activity, particularly in reducing power in certain frequency bands associated with cognitive enhancement . Moreover, it may act as an antioxidant, helping to mitigate oxidative stress within biological systems.

Theogallin has several applications, particularly in food science and nutraceuticals:

  • Flavor Enhancer: It is used to enhance umami flavors in food products.
  • Nutraceuticals: Due to its potential health benefits, theogallin is explored for use in dietary supplements aimed at improving cognitive function and providing antioxidant support.
  • Research: It serves as a model compound for studying polyphenolic interactions and their effects on health.

Theogallin shares structural and functional similarities with several other polyphenolic compounds found in tea and plants. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
Gallic AcidSimple phenolic acidPrecursor to many polyphenols; strong antioxidant properties.
Quinic AcidSugar acidForms part of various glycosides; less bioactive than theogallin.
L-TheanineAmino acidPromotes relaxation; synergistic effects with theogallin on cognition.
EpicatechinFlavonoidStrong antioxidant; contributes to cardiovascular health but lacks umami flavor enhancement.
CatechinFlavonoidKnown for anti-inflammatory properties; does not enhance umami flavor like theogallin.

Theogallin is unique due to its specific combination of a quinic acid backbone with a galloyl group, which not only enhances umami flavor but also provides distinct neuroprotective benefits compared to similar compounds .

XLogP3

-1.2

Wikipedia

Theogallin

Dates

Modify: 2023-08-15

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